molecular formula C6H7NO3 B12855866 5-Methoxyfuran-2-carboxamide

5-Methoxyfuran-2-carboxamide

Cat. No.: B12855866
M. Wt: 141.12 g/mol
InChI Key: KUXLMMMCXVVMJX-UHFFFAOYSA-N
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Description

5-Methoxyfuran-2-carboxamide is an organic compound belonging to the furan carboxamide family This compound is characterized by a furan ring substituted with a methoxy group at the 5-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyfuran-2-carboxamide typically involves the reaction of 5-methoxyfuran-2-carboxylic acid with an appropriate amine under amidation conditions. One common method involves the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to scalable production of this compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methoxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Methoxyfuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and carboxamide group at the 2-position make it a valuable compound for various applications .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

5-methoxyfuran-2-carboxamide

InChI

InChI=1S/C6H7NO3/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8)

InChI Key

KUXLMMMCXVVMJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(O1)C(=O)N

Origin of Product

United States

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